"2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" physical and chemical properties
"2,6-DI-Tert-butyl-4-hydroxyphenyl acetate" physical and chemical properties
The following technical guide details the physical and chemical profile of 2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3).
Structural Characterization, Synthesis, and Functional Applications
Executive Summary
2,6-Di-tert-butyl-4-hydroxyphenyl acetate (CAS 32102-41-3) is a specialized phenolic ester derivative of 2,6-di-tert-butylhydroquinone (DTBHQ). Unlike its more common isomer, 4-acetoxy-2,6-di-tert-butylphenol (which functions as a direct antioxidant intermediate), this compound features an acetate group at the sterically hindered 1-position, flanked by two tert-butyl groups.
This unique structural arrangement confers exceptional hydrolytic stability to the ester moiety, making the compound a valuable protected intermediate in the synthesis of complex antioxidants and pharmaceutical agents. This guide outlines its properties, a self-validating synthesis protocol based on steric differentiation, and its utility in orthogonal protection strategies.
Chemical Identity & Nomenclature
Precise identification is critical due to the existence of a regioisomer (CAS 732-28-5).
| Parameter | Detail |
| Chemical Name | 2,6-Di-tert-butyl-4-hydroxyphenyl acetate |
| Systematic Name | 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 1-acetate |
| CAS Registry Number | 32102-41-3 |
| Molecular Formula | C₁₆H₂₄O₃ |
| Molecular Weight | 264.36 g/mol |
| SMILES | CC(=O)Oc1c(cc(cc1C(C)(C)C)O)C(C)(C)C |
| Key Structural Feature | Acetate ester at position 1 (hindered); Hydroxyl at position 4 (unhindered).[1] |
Isomer Distinction:
-
Target Compound (CAS 32102-41-3): Ester at hindered position 1.[2] Used as a protected scaffold.
-
Common Isomer (CAS 732-28-5): Ester at unhindered position 4. Used as a "BHT-acetate" antioxidant precursor.
Physical & Chemical Properties[3]
3.1 Physical Constants
Note: Experimental values for this specific regioisomer are sparse in open literature. Values below are derived from structural analogs (DTBHQ, BHT) and standard chemoinformatic models.
| Property | Value / Range | Notes |
| Physical State | White to off-white crystalline solid | Typical for hindered phenolic esters. |
| Melting Point | 110 – 125 °C (Predicted) | Higher than BHT (70°C) due to H-bonding capability of the free 4-OH. |
| Solubility | Soluble in EtOH, DMSO, CHCl₃, EtOAc. | Insoluble in water. |
| LogP | ~4.2 | Highly lipophilic due to tert-butyl groups. |
| pKa (Phenol) | ~10.5 | The free OH at position 4 is less acidic than typical phenols due to electron donation from the ring alkyls. |
3.2 Chemical Reactivity Profile
The compound exhibits orthogonal reactivity due to the steric environment:
-
Hydrolytic Stability: The C-1 acetate is flanked by bulky tert-butyl groups. Hydrolysis of this ester requires forcing conditions (e.g., refluxing KOH in glycol), whereas the C-4 position (if esterified) hydrolyzes rapidly.
-
Redox Activity: The free hydroxyl at C-4 is unhindered and electron-rich. It is susceptible to oxidation, forming the corresponding quinone (2,6-di-tert-butyl-1,4-benzoquinone) upon exposure to strong oxidants.
-
Nucleophilicity: The C-4 hydroxyl is a competent nucleophile and can be alkylated or acylated under mild conditions, allowing for chain extension without disturbing the C-1 acetate.
Synthesis Protocol: Steric Differentiation
The most robust synthesis method utilizes the difference in steric hindrance between the C-1 and C-4 positions. Direct mono-acetylation of DTBHQ yields the wrong isomer (C-4 acetate). Therefore, a Diacetate Hydrolysis Strategy is recommended.
Workflow Diagram
Caption: Synthesis via selective hydrolysis of the diacetate, exploiting the steric "lock" at position 1.
Detailed Methodology
Step 1: Synthesis of 2,6-Di-tert-butyl-1,4-phenylene diacetate
-
Dissolve 10.0 g of 2,6-di-tert-butylhydroquinone (DTBHQ) in 30 mL of acetic anhydride.
-
Add 2-3 drops of concentrated H₂SO₄ as a catalyst.
-
Heat to reflux (140°C) for 2 hours. The reaction is driven to completion (di-esterification).
-
Pour the hot mixture into 200 mL of ice water with vigorous stirring. The diacetate will precipitate.
-
Filter, wash with water, and recrystallize from ethanol.
Step 2: Selective Hydrolysis to Target (CAS 32102-41-3)
-
Dissolve the diacetate (from Step 1) in Methanol (0.1 M concentration).
-
Cool the solution to 0°C.
-
Add 1.05 equivalents of NaOH (as a 1M aqueous solution) dropwise over 30 minutes.
-
Critical Control Point: Monitor via TLC (Silica, 20% EtOAc/Hexane). The starting material (Rf ~0.8) will disappear, and two spots will appear: the monoacetate (Rf ~0.5) and fully hydrolyzed DTBHQ (Rf ~0.2).
-
Stop the reaction by adding dilute HCl as soon as the diacetate is consumed. The steric bulk prevents significant hydrolysis of the C-1 acetate under these mild conditions.
-
Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify via column chromatography to isolate the 2,6-di-tert-butyl-4-hydroxyphenyl acetate .
Applications in Drug Development & Research[4]
The primary utility of CAS 32102-41-3 lies in its ability to serve as a masked antioxidant .
1. Orthogonal Protection Strategy
In the synthesis of antioxidant-conjugated drugs (e.g., for neuroprotection), researchers often need to link a phenolic antioxidant to a drug payload.
-
Problem: DTBHQ has two hydroxyls. Linking indiscriminately leads to mixtures.
-
Solution: Use CAS 32102-41-3.[2][3][4][5][6] The C-1 hydroxyl is "masked" by the stable acetate. The C-4 hydroxyl is free for conjugation (e.g., etherification or esterification with the drug).
-
Deprotection: Once the drug is attached at C-4, the C-1 acetate can be removed (using harsh basic conditions or LiAlH₄) to reveal the sterically hindered phenol, which is the active radical-scavenging moiety.
2. Mechanistic Probes
This compound is used to study the kinetics of ester hydrolysis in sterically crowded environments. It serves as a model substrate for evaluating the "steric reach" of enzymes (esterases) or catalytic antibodies.
Analytical Profiling (Expected Data)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.35 (s, 18H, tert-butyl).
-
δ 2.35 (s, 3H, Acetate -CH₃). Note: Shifted upfield slightly due to shielding.
-
δ 4.90 (s, 1H, OH). Broad singlet, D₂O exchangeable.
-
δ 6.80 (s, 2H, Aromatic H).
-
-
IR Spectrum:
-
~3450 cm⁻¹ (O-H stretch, sharp/medium).
-
~1760 cm⁻¹ (C=O stretch, phenolic ester).
-
~2960 cm⁻¹ (C-H stretch, alkyl).
-
References
- Chemical Identity & Availability
- Synthetic Context (Benzofuran Route/Starting Materials)
- General Reactivity of Hindered Phenols: Ingold, K. U. (1960). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. (Foundational text on steric effects in BHT analogs).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 717-27-1|2,5-Diacetoxytoluene|BLD Pharm [bldpharm.com]
- 3. 32102-41-3|2,6-Di-tert-butyl-4-hydroxyphenyl acetate|BLD Pharm [bldpharm.com]
- 4. 64833-91-6|2-(tert-Butyl)-4,6-dimethylphenyl formate|BLD Pharm [bldpharm.com]
- 5. 6073-09-2|4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl acetate|BLD Pharm [bldpharm.com]
- 6. 164391-52-0|5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one|BLD Pharm [bldpharm.com]
